molecular formula C13H15N3 B5021826 2-methyl-3-(1-pyrrolidinyl)quinoxaline CAS No. 91959-07-8

2-methyl-3-(1-pyrrolidinyl)quinoxaline

Cat. No.: B5021826
CAS No.: 91959-07-8
M. Wt: 213.28 g/mol
InChI Key: IDVIVWNKKBNROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-3-(1-pyrrolidinyl)quinoxaline is a compound with a molecular weight of 213.28 . It is a quinoxaline derivative, which is a class of compounds that have been the subject of significant research due to their various biological activities .


Synthesis Analysis

The synthesis of quinoxaline derivatives, including this compound, has been a topic of interest in recent years . Various synthetic routes have been developed, with a focus on green chemistry and cost-effective methods . For instance, one study used the X-ray structure of the catalytic domain of the EphA3 tyrosine kinase in complex with a previously reported type II inhibitor to design two novel quinoxaline derivatives .


Molecular Structure Analysis

The molecular structure of this compound is defined by its IUPAC name and InChI code . The InChI code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule .


Chemical Reactions Analysis

Quinoxalines, including this compound, can undergo various chemical reactions . For example, a carbanion of tert-butyl 3-(1-pyrrolidinyl)crotonate can add to nitrobenzenes to form σH-adducts, which in the presence of pivaloyl chloride and triethylamine are converted into 3-(1-pyrrolidinyl)quinolines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 213.28 . More detailed properties such as melting point, boiling point, and solubility were not found in the retrieved papers.

Mechanism of Action

While the specific mechanism of action for 2-methyl-3-(1-pyrrolidinyl)quinoxaline is not mentioned in the retrieved papers, quinoxaline derivatives have been found to exhibit various biological activities, such as antifungal, antibacterial, antiviral, and antimicrobial effects .

Future Directions

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions . Given their biological activity and potential applications, it is likely that future research will continue to explore the synthesis and applications of these compounds .

Properties

IUPAC Name

2-methyl-3-pyrrolidin-1-ylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-10-13(16-8-4-5-9-16)15-12-7-3-2-6-11(12)14-10/h2-3,6-7H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDVIVWNKKBNROO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50285800
Record name NSC42846
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91959-07-8
Record name NSC42846
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42846
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC42846
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50285800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.